molecular formula C16H18N4O3 B7635306 [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone

[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone

Cat. No. B7635306
M. Wt: 314.34 g/mol
InChI Key: YHGALCOLMFRSIS-UHFFFAOYSA-N
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Description

[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine-based molecule that has a nitrophenyl group attached to it. It is commonly used in synthetic chemistry and has been studied extensively for its biological properties.

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways.
Biochemical and Physiological Effects
Studies have shown that [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone exhibits potent antioxidant and anti-inflammatory activities. It has been found to reduce the levels of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone in lab experiments include its potent biological activities and its ease of synthesis. The compound is also relatively stable and can be stored for extended periods without degradation.
The limitations of using this compound in lab experiments include its potential toxicity and the lack of information regarding its long-term effects. Furthermore, the compound may exhibit different biological effects depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for research involving [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone. These include:
1. Further studies on the mechanism of action of the compound to better understand its biological effects.
2. Investigation of the compound's potential use as a fluorescent probe in biological imaging.
3. Studies on the compound's potential use in the treatment of various diseases, including cancer and inflammation.
4. Development of new synthetic methods for the compound that are more efficient and environmentally friendly.
5. Investigation of the compound's potential use in the development of new drugs and therapeutic agents.
In conclusion, [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits potent biological activities and has been studied extensively for its potential use in the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in different fields.

Synthesis Methods

The synthesis of [2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone involves the reaction of 4-nitrobenzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yields.

Scientific Research Applications

[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-15(11(2)18-17-10)14-4-3-9-19(14)16(21)12-5-7-13(8-6-12)20(22)23/h5-8,14H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGALCOLMFRSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone

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